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Compound of Interest

Compound Name: A-75925

Cat. No.: B1664250

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 142861-15-2[1]

IUPAC Name: dibenzyl ((2S,2'S)-(((2S,3R,4R,5S)-3,4-dihydroxy-1,6-diphenylhexane-2,5-
diyl)bis(azanediyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate[1]

Introduction

A-75925 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an
enzyme critical for the viral life cycle.[1] As a member of the protease inhibitor class of
antiretroviral drugs, A-75925 functions by preventing the cleavage of viral polyproteins into
mature, functional proteins necessary for the production of infectious virions. This guide
provides a comprehensive overview of the available technical data on A-75925, including its
mechanism of action, and is intended to serve as a resource for researchers engaged in the
development of novel HIV therapies.

Mechanism of Action

HIV-1 protease is an aspartic protease that plays a crucial role in the maturation of the virus. It
functions by cleaving the Gag and Gag-Pol polyproteins at specific sites to release structural
proteins and essential viral enzymes. Protease inhibitors, such as A-75925, are designed to
bind to the active site of the HIV-1 protease with high affinity and specificity. This binding event
blocks the access of the natural polyprotein substrates to the catalytic residues of the enzyme,
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thereby inhibiting its proteolytic activity. The prevention of polyprotein processing results in the
assembly of immature, non-infectious viral particles, thus effectively halting the spread of the

virus.

The general mechanism for HIV-1 protease inhibitors involves mimicking the transition state of
the peptide bond cleavage. By occupying the active site, these inhibitors form stable
interactions with the key amino acid residues of the protease, particularly the catalytic aspartate
dyad (Asp25 and Aspl125).

General Mechanism of HIV-1 Protease Inhibition
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Figure 1: Inhibition of HIV-1 protease by A-75925 blocks viral maturation.

Quantitative Data

Currently, publicly accessible, detailed quantitative data from specific experimental studies on
A-75925, such as IC50, Ki, or antiviral efficacy in various cell lines, is limited. The following
table summarizes the fundamental physicochemical properties of A-75925.
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Property Value Reference
CAS Number 142861-15-2 [1]
Molecular Formula C44H54N408 [1]
Molecular Weight 766.93 g/mol [1]
Exact Mass 766.3942 [1]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of A-75925 are not
readily available in the public domain. However, a general workflow for the evaluation of a
novel HIV-1 protease inhibitor is outlined below. This can serve as a template for researchers
working with A-75925 or similar compounds.

General Experimental Workflow for HIV-1 Protease Inhibitor Evaluation:

e Chemical Synthesis: The compound is synthesized, purified, and its chemical structure is
confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.

o Enzymatic Assay: The inhibitory activity of the compound against purified recombinant HIV-1
protease is determined. This is typically done using a fluorogenic substrate. The
fluorescence intensity is measured over time in the presence and absence of the inhibitor to
calculate the initial velocity of the reaction and determine the IC50 and Ki values.

o Antiviral Activity Assay: The efficacy of the compound in inhibiting HIV-1 replication in cell
culture is assessed. This can be performed using various cell lines (e.g., MT-4, CEM-SS)
infected with HIV-1. The antiviral activity is typically measured by quantifying a viral marker,
such as p24 antigen or reverse transcriptase activity, in the cell culture supernatant.

o Cytotoxicity Assay: The toxicity of the compound to the host cells is evaluated to determine
its therapeutic index. This is often done using assays that measure cell viability, such as the
MTT or XTT assay.

» Resistance Studies: HIV-1 variants with reduced susceptibility to the inhibitor are selected by
passaging the virus in the presence of increasing concentrations of the compound. The
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mutations responsible for the resistance are then identified by sequencing the protease
gene.

General Experimental Workflow for HIV-1 Protease Inhibitor Evaluation
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Figure 2: A generalized workflow for the preclinical evaluation of HIV-1 protease inhibitors.

Signaling Pathways

A-75925, as a direct inhibitor of a viral enzyme, does not directly interact with host cell
signaling pathways in its primary mechanism of action. Its effect is downstream of viral protein
synthesis and upstream of virion assembly. However, the inhibition of viral replication can have
indirect effects on host cell signaling pathways that are typically modulated by HIV-1 infection.
For instance, chronic HIV-1 infection is known to activate various inflammatory and cell death
pathways. By suppressing viral load, protease inhibitors like A-75925 can help to mitigate
these pathological signaling cascades.

Conclusion

A-75925 is a recognized inhibitor of HIV-1 protease. While specific and detailed experimental
data for this compound are not widely published, its classification as a protease inhibitor places
it within a well-understood class of antiretroviral agents. The general principles of HIV-1
protease inhibition, as outlined in this guide, provide a framework for understanding the
potential therapeutic role and the necessary experimental evaluation of A-75925. Further
research and publication of specific data for A-75925 would be invaluable to the scientific
community for a more complete assessment of its potential in the landscape of HIV drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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